

AMG 837: A GPR40/FFA1 Agonist for Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMG 837 calcium hydrate	
Cat. No.:	B15606554	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] It has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][4] This technical guide provides a comprehensive overview of the preclinical data on AMG 837, focusing on its mechanism of action, quantitative effects on insulin secretion, and the experimental protocols used in its evaluation. It is important to note that while the user's query mentioned the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, the available scientific literature robustly demonstrates that AMG 837's effects on glucose-dependent insulin secretion are mediated through the GPR40/FFA1 pathway, not the GIP receptor.[2][5]

Mechanism of Action: GPR40/FFA1 Agonism

GPR40 is predominantly expressed in the β -cells of the pancreatic islets.[2] Its activation by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to the potentiation of insulin secretion only in the presence of elevated glucose levels.[6][7] This glucose-dependent mechanism offers a potential advantage over other secretagogues, such as sulfonylureas, which can stimulate insulin release irrespective of blood glucose concentrations, thereby increasing the risk of hypoglycemia.[2]

The signaling cascade initiated by AMG 837 binding to GPR40 involves the G α q subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn



hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ is a key signal for the exocytosis of insulin-containing granules.[8]

Below is a diagram illustrating the GPR40 signaling pathway leading to insulin secretion.



Click to download full resolution via product page

Caption: GPR40 signaling pathway activated by AMG 837.

Quantitative Data on AMG 837 Activity

The following tables summarize the in vitro and in vivo potency and efficacy of AMG 837 from preclinical studies.

Table 1: In Vitro Activity of AMG 837



Assay Type	Species/Cell Line	Parameter	Value	Reference
Calcium Flux (Aequorin)	CHO cells expressing human GPR40	EC50	13.5 nM	[9]
Calcium Flux (Aequorin)	Mouse GPR40	EC50	22.6 ± 1.8 nM	[2]
Calcium Flux (Aequorin)	Rat GPR40	EC50	31.7 ± 1.8 nM	[2]
Calcium Flux (Aequorin)	Dog GPR40	EC50	71.3 ± 5.8 nM	[2]
Calcium Flux (Aequorin)	Rhesus Monkey GPR40	EC50	30.6 ± 4.3 nM	[2]
Inositol Phosphate Accumulation	A9_GPR40 cell line	EC50	7.8 ± 1.2 nM	[2]
GTPγS Binding	Cell lines overexpressing GPR40/FFA1	EC50	~10 nM	[5]
Insulin Secretion	Isolated primary mouse islets (at 16.7 mM glucose)	EC50	142 ± 20 nM	[2][9]
Specific [3H]AMG 837 Binding	Human FFA1 receptor	pIC50	8.13	[10]

Table 2: In Vivo Effects of AMG 837 in Rodent Models



Animal Model	Dosing	Effect	Magnitude of Effect	Reference
Normal Sprague- Dawley Rats	Acute administration	Lowered glucose excursions during glucose tolerance test	Data not quantified	[1]
Normal Sprague- Dawley Rats	Acute administration	Increased glucose- stimulated insulin secretion	Data not quantified	[1]
Obese Zucker Fatty Rats	Acute administration	Lowered glucose excursions during glucose tolerance test	Data not quantified	[1][4]
Obese Zucker Fatty Rats	Acute administration	Increased glucose- stimulated insulin secretion	Data not quantified	[1][4]
Obese Zucker Fatty Rats	Daily dosing for 21 days	Lowered glucose levels following glucose challenge	Glucose AUC decreased by 7%, 15% (p<0.05), and 25% (p<0.001) at 0.03, 0.1, and 0.3 mg/kg, respectively	[2]

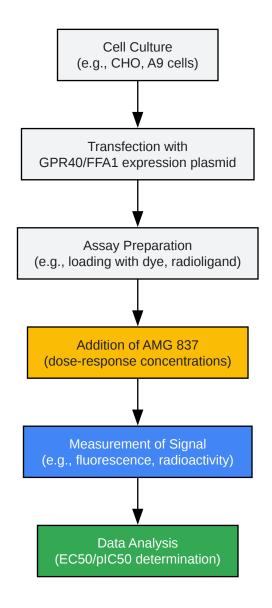
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GPR40/FFA1 Functional Assays (Calcium Flux, Inositol Phosphate Accumulation, GTPyS Binding)



A general workflow for these in vitro functional assays is depicted below.



Click to download full resolution via product page

Caption: General workflow for in vitro functional assays.

- 1. Calcium Flux (Aequorin) Assay:
- Cell Line: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[5]
- Procedure: Transfected cells were incubated with coelenterazine to reconstitute the aequorin. The cells were then exposed to varying concentrations of AMG 837. The resulting



luminescence, indicative of intracellular calcium release, was measured.[5]

- Data Analysis: Dose-response curves were generated to determine the EC50 values.
- 2. Inositol Phosphate (IP) Accumulation Assay:
- Cell Line: A9 cells stably expressing GPR40 (A9 GPR40) were used.[2]
- Procedure: Cells were labeled with [3H]myo-inositol. After labeling, the cells were treated with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase). The accumulation of [3H]inositol phosphates was then quantified.[2]
- Data Analysis: The amount of accumulated IP was plotted against the concentration of AMG 837 to calculate the EC50.[2]
- 3. GTPyS Binding Assay:
- Preparation: Membranes from cells overexpressing GPR40/FFA1 were prepared.
- Procedure: The membranes were incubated with varying concentrations of AMG 837 in the
 presence of GDP and [35S]GTPyS. The binding of the non-hydrolyzable GTP analog,
 [35S]GTPyS, to the G protein upon receptor activation was measured by scintillation
 counting.[5]
- Data Analysis: The specific binding of [35S]GTPyS was plotted against the agonist concentration to determine the EC50.[5]

Insulin Secretion Assay from Isolated Islets

- 1. Islet Isolation:
- Pancreatic islets were isolated from mice (e.g., C57BL/6 or GPR40 knockout mice) by collagenase digestion of the pancreas followed by purification.[2][5]
- 2. Insulin Secretion Assay:
- Procedure: Isolated islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration. Subsequently, the islets were incubated with varying concentrations



of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). To assess glucose dependency, islets were incubated with a fixed concentration of AMG 837 across a range of glucose concentrations.[5]

- Measurement: The amount of insulin secreted into the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2]
- Data Analysis: The insulin secretion data was used to generate dose-response curves to determine the EC50 of AMG 837 and to confirm the glucose-dependent nature of its action.
 [5]

In Vivo Glucose Tolerance Tests

- 1. Animal Models:
- Normal Sprague-Dawley rats and obese Zucker fatty rats were used.[1][4]
- 2. Procedure:
- Acute Dosing: Animals were fasted overnight. AMG 837 or vehicle was administered orally.
 After a specified time (e.g., 30 minutes), a glucose bolus was administered either orally (oral glucose tolerance test, OGTT) or intraperitoneally (intraperitoneal glucose tolerance test, IPGTT). Blood samples were collected at various time points to measure plasma glucose and insulin levels.[2]
- Chronic Dosing: In the case of the 21-day study in Zucker fatty rats, AMG 837 was administered daily. An IPGTT was performed after the final dose on day 21.[2]
- 3. Data Analysis:
- The area under the curve (AUC) for glucose was calculated to assess the effect of AMG 837 on glucose tolerance. Insulin levels were analyzed to confirm the mechanism of action.[2]

Conclusion

The preclinical data for AMG 837 strongly support its role as a potent GPR40/FFA1 agonist that enhances glucose-dependent insulin secretion.[1] Its mechanism of action, centered on the $G\alpha q$ -PLC-IP3-Ca2+ signaling pathway in pancreatic β -cells, has been well-characterized



through a variety of in vitro assays.[2][8] In vivo studies in rodent models of normal and diabetic physiology have demonstrated its efficacy in improving glucose tolerance.[1][4] While AMG 837 did enter clinical trials, further development was discontinued.[7][8] Nevertheless, the study of AMG 837 has provided valuable insights into the therapeutic potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. medkoo.com [medkoo.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- To cite this document: BenchChem. [AMG 837: A GPR40/FFA1 Agonist for Glucose-Dependent Insulin Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606554#amg-837-calcium-hydrate-and-glucose-dependent-insulin-secretion]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com